Adipoyl-d8 chloride
Overview
Description
It is a chemical compound with the molecular formula ClOC(CD2)4COCl and a molecular weight of 191.08 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Preparation Methods
Adipoyl-d8 chloride is synthesized through the chlorination of adipic acid-d8. The process involves the reaction of adipic acid-d8 with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
(CD2)4(CO2H)2+2SOCl2→(CD2)4(COCl)2+2SO2+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods for this compound are similar to those used for adipoyl chloride, involving large-scale chlorination processes with appropriate safety and handling measures.
Chemical Reactions Analysis
Adipoyl-d8 chloride undergoes various chemical reactions, including:
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Hydrolysis: : Reacts with water to form adipic acid-d8.
(CD2)4(COCl)2+2H2O→(CD2)4(CO2H)2+2HCl
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Amidation: : Reacts with amines to form amides.
(CD2)4(COCl)2+2RNH2→(CD2)4(CONHR)2+2HCl
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Polymerization: : Reacts with hexamethylenediamine to form nylon-6,6.
(CD2)4(COCl)2+H2N(CH2)6NH2→Nylon-6,6+2HCl
Common reagents used in these reactions include water, amines, and diamines, with conditions typically involving anhydrous environments and controlled temperatures .
Scientific Research Applications
Adipoyl-d8 chloride is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a precursor in the synthesis of deuterated polymers and materials, aiding in the study of reaction mechanisms and material properties.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the dynamics of biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated compounds in the body.
Industry: Applied in the production of specialty polymers and materials with enhanced properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of adipoyl-d8 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as water, amines, and alcohols, to form corresponding carboxylic acids, amides, and esters. The deuterium atoms in this compound provide a mass shift, which is useful in mass spectrometry and other analytical techniques to distinguish between deuterated and non-deuterated compounds .
Comparison with Similar Compounds
Adipoyl-d8 chloride can be compared with other similar compounds, such as:
Adipoyl chloride: The non-deuterated version, used in similar applications but without the isotopic labeling.
Sebacoyl chloride: A longer-chain acyl chloride used in the production of nylon-6,10 and other polymers.
Succinyl chloride: A shorter-chain acyl chloride used in the synthesis of various chemicals and polymers.
This compound is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriohexanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXUOGZOSVGBO-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584365 | |
Record name | (~2~H_8_)Hexanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284487-62-3 | |
Record name | (~2~H_8_)Hexanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284487-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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